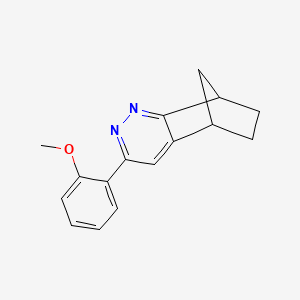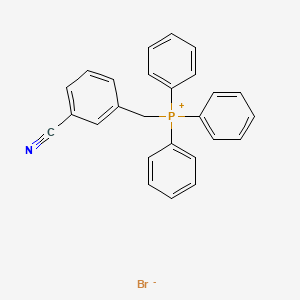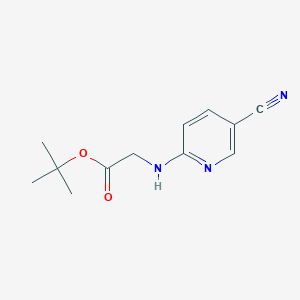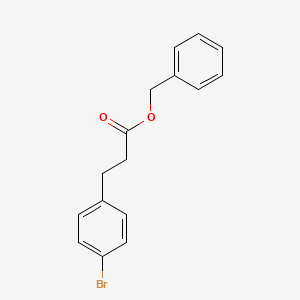
Benzyl 3-(4-bromophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is also known as methyl 3-(4-bromophenyl)propanoate. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-(4-bromophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(4-bromophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of phenylmethyl 3-(4-bromophenyl)propanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) is used to oxidize the ester group to a carboxylic acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenylmethyl 3-(4-aminophenyl)propanoate if ammonia is used.
Reduction: Phenylmethyl 3-(4-bromophenyl)propanol.
Oxidation: Phenylmethyl 3-(4-bromophenyl)propanoic acid.
Applications De Recherche Scientifique
Benzyl 3-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenylmethyl 3-(4-bromophenyl)propanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The bromine atom and ester group are key functional groups that participate in these reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Benzyl 3-(4-bromophenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(3-bromophenyl)propanoate: Similar structure but with the bromine atom in a different position on the phenyl ring.
Phenylmethyl 3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Phenylmethyl 3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications due to the different halogen atoms present.
Propriétés
Formule moléculaire |
C16H15BrO2 |
|---|---|
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
benzyl 3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C16H15BrO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2 |
Clé InChI |
KGKZBYDXELYXOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


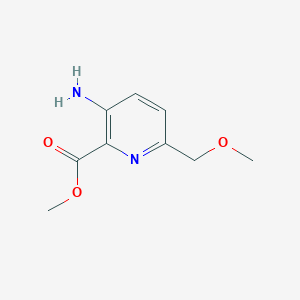

![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
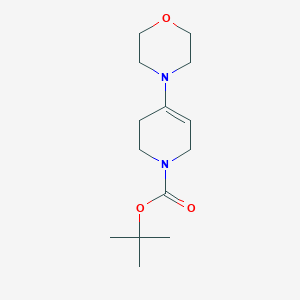
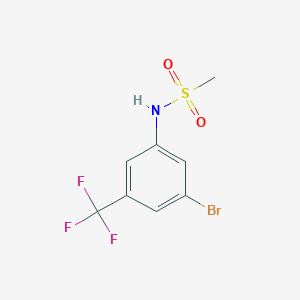


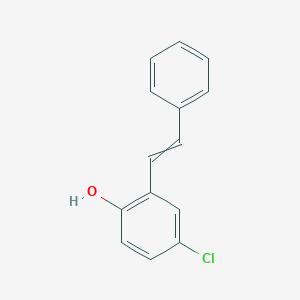
![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
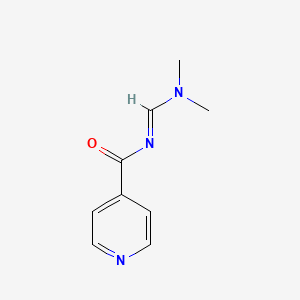
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
